molecular formula C18H20F3NO3S2 B2378687 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2320683-77-8

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2378687
CAS No.: 2320683-77-8
M. Wt: 419.48
InChI Key: JYCFMYAGQAQSOP-UHFFFAOYSA-N
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Description

“N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” is a complex organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Construction of the tetrahydropyran ring: This step may involve the use of a dihydropyran precursor and a suitable catalyst.

    Coupling reactions: The thiophene and tetrahydropyran rings are then coupled with the trifluoromethylphenyl group using a sulfonamide linkage. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

    Catalytic Activity: It could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring.

    Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring.

    Trifluoromethylphenyl derivatives: Compounds featuring the trifluoromethylphenyl group.

Uniqueness

“N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” is unique due to the combination of these three distinct structural motifs, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-3-1-14(2-4-15)12-27(23,24)22-13-17(6-8-25-9-7-17)16-5-10-26-11-16/h1-5,10-11,22H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCFMYAGQAQSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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